
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is a complex organic compound with a unique structure that includes both pyrrol and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and dimethylformamide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. the processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the complex synthesis steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The exact mechanism of action for 1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues: These compounds are known for their anticancer properties and selective inhibition of cyclin-dependent kinases.
SCD1 inhibitor-1: This compound is used in research for its inhibitory effects on stearoyl-CoA desaturase 1, an enzyme involved in lipid metabolism.
Uniqueness
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one stands out due to its unique combination of pyrrol and thiophene rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one, a complex organic compound, has garnered attention for its potential biological activities. Its unique structure, characterized by a dimethylaminoethyl group and thiophene moieties, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N2O3S2, with a molecular weight of 362.5 g/mol. The compound's IUPAC name is 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one. Its structure includes multiple functional groups that contribute to its biological activity.
Research indicates that the compound may interact with various biological targets, influencing pathways related to:
- Antimicrobial Activity : The presence of thiophene groups suggests potential interactions with bacterial membranes or enzymes.
- Anti-inflammatory Effects : The hydroxy group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that the compound could interfere with cancer cell proliferation through modulation of cell cycle regulators.
Antioxidant Activity
A study evaluated the antioxidant properties of several pyrrole derivatives, including this compound. The results indicated moderate antioxidant activity compared to standard antioxidants like Trolox. The structure's lipophilicity and molecular volume were correlated with antioxidant capacity, suggesting that modifications could enhance efficacy.
Compound | IC50 (μM) | Antioxidant Activity (%) at 100 μM |
---|---|---|
1 | 7.5 | 62 |
2 | 51.5 | 34 |
3 | - | Inactive |
4 | - | 44 |
Anti-lipoxygenase Activity
The compound demonstrated significant inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes:
Compound | IC50 (μM) |
---|---|
1 | 7.5 |
4 | 100 |
Hybrid | 27.5 |
The results indicate that modifications in substituents can enhance LOX inhibitory activity.
COX Inhibition
The compound's derivatives also showed promise as cyclooxygenase (COX) inhibitors:
Compound | IC50 (μM) |
---|---|
4 | 0.65 |
Hybrid | 0.55 |
These findings support the potential for developing anti-inflammatory drugs based on this scaffold.
Case Studies
Recent studies have highlighted the biological activities of similar compounds:
- Pyrrole Derivatives : A study published in MDPI reported various pyrrole derivatives exhibiting anti-inflammatory and antioxidant activities, suggesting that structural variations can lead to enhanced biological effects .
- Comparative Analysis : Research comparing this compound with structurally similar analogs revealed differences in biological activity based on substituent effects, particularly regarding lipophilicity and steric hindrance.
Properties
Molecular Formula |
C17H18N2O3S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H18N2O3S2/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3 |
InChI Key |
XTSCXTSFECSFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.